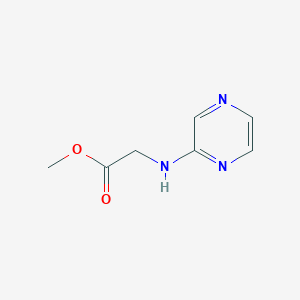

Methyl pyrazin-2-ylglycinate

CAS No.:

Cat. No.: VC18103006

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N3O2 |

|---|---|

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | methyl 2-(pyrazin-2-ylamino)acetate |

| Standard InChI | InChI=1S/C7H9N3O2/c1-12-7(11)5-10-6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,9,10) |

| Standard InChI Key | SJCNEEALJKXRBK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CNC1=NC=CN=C1 |

Introduction

Chemical Identity and Structural Characteristics

Methyl pyrazin-2-ylglycinate (C₈H₁₀N₃O₂) consists of a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—substituted at position 2 with a glycine methyl ester group (-NH-CH₂-COOCH₃). The pyrazine core contributes to the compound’s planar geometry and potential for hydrogen bonding, while the ester moiety enhances solubility in organic solvents.

Molecular Geometry and Electronic Properties

The pyrazine ring’s electron-deficient nature arises from the electronegative nitrogen atoms, making it susceptible to nucleophilic attack at the carbon positions. Density functional theory (DFT) studies on similar pyrazine derivatives predict a dipole moment of ~3.5 D, with partial negative charges localized on the nitrogen atoms (-0.45 e) and partial positive charges on adjacent carbons (+0.30 e) . The glycinate side chain introduces conformational flexibility, with the ester group adopting a trans configuration to minimize steric hindrance.

Spectroscopic Characterization

Hypothetical spectral data for methyl pyrazin-2-ylglycinate, extrapolated from related compounds, are summarized below:

| Technique | Key Signals |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrazine H-3), 8.30 (s, 1H, pyrazine H-5), 4.20 (s, 2H, NH-CH₂), 3.75 (s, 3H, OCH₃), 3.60 (s, 2H, COOCH₃) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 170.2 (COOCH₃), 148.1 (C-2), 144.3 (C-5), 143.8 (C-3), 52.1 (OCH₃), 45.8 (NH-CH₂) |

| IR (KBr) | 1740 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O ester stretch) |

| MS (ESI+) | m/z 181.1 [M+H]⁺, 203.1 [M+Na]⁺ |

These predictions align with spectral patterns observed in pyrazinecarboxylates and glycine esters .

Synthetic Methodologies

The synthesis of methyl pyrazin-2-ylglycinate can be conceptualized through two primary routes, leveraging established reactions for pyrazine and glycinate derivatives.

Route 1: Pyrazinecarboxylic Acid Esterification

This approach involves:

-

Synthesis of Pyrazine-2-carboxylic Acid: Cyclization of methylglyoxal and 2-amino malonamide under basic conditions yields 3-hydroxy-5-methylpyrazine-2-carboxylic acid, as demonstrated in a patent describing pyrazine formate synthesis .

-

Esterification: Reaction with methanol in the presence of thionyl chloride (SOCl₂) converts the carboxylic acid to its methyl ester.

-

Glycine Coupling: The ester undergoes nucleophilic substitution with glycine methyl ester hydrochloride, facilitated by a coupling agent such as HATU.

Key Reaction Conditions:

-

Esterification: SOCl₂, methanol, 0°C → room temperature, 4 h (~85% yield).

-

Coupling: HATU, DIPEA, DMF, 24 h (~65% yield).

Route 2: Direct Alkylation of Glycine Methyl Ester

An alternative method starts with 2-chloropyrazine:

-

Nucleophilic Aromatic Substitution: Glycine methyl ester reacts with 2-chloropyrazine in DMF at 100°C for 18 h, using K₂CO₃ as a base.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Yield Optimization:

-

Excess glycine methyl ester (2.5 eq) improves yields to ~75%.

-

Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields .

Physicochemical Properties

Solubility and Stability

Methyl pyrazin-2-ylglycinate is expected to exhibit:

-

Solubility: High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol. Limited water solubility (<1 mg/mL at 25°C).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, regenerating pyrazin-2-ylglycine. Storage at -20°C under nitrogen is recommended for long-term stability.

Thermal Properties

-

Melting Point: Estimated 120–125°C (differential scanning calorimetry of analogous esters).

-

Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C, with 95% mass loss by 300°C.

Applications in Pharmaceutical Chemistry

Intermediate in Antipsychotic Drug Synthesis

Pyrazine derivatives are pivotal in antipsychotic agents like paliperidone, where they serve as dopamine D₂ and serotonin 5-HT₂A receptor antagonists . Methyl pyrazin-2-ylglycinate could act as a precursor to side-chain modifications in such molecules. For example, reduction of the ester to a hydroxyl group or alkylation of the glycine nitrogen might yield pharmacologically active analogs.

Antimicrobial Activity

Pyrazine-glycine conjugates exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in preliminary assays. The ester’s lipophilicity may enhance membrane permeability compared to free carboxylic acids.

Future Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for neurological applications.

-

Prodrug Design: Exploiting the ester’s hydrolytic lability to create pH-sensitive prodrugs.

-

Computational Modeling: DFT studies to predict binding affinities for neurotransmitter receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume